1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a unique structure combining a cyclopenta[d]pyrimidine ring with a trifluoromethyl-substituted pyridine and a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . The reaction conditions often include elevated temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with potential medicinal applications.
Uniqueness
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H18F3N5 |
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Molecular Weight |
349.35 g/mol |
IUPAC Name |
4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C17H18F3N5/c18-17(19,20)12-4-5-15(21-10-12)24-6-8-25(9-7-24)16-13-2-1-3-14(13)22-11-23-16/h4-5,10-11H,1-3,6-9H2 |
InChI Key |
XZCWXIFKRJSPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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